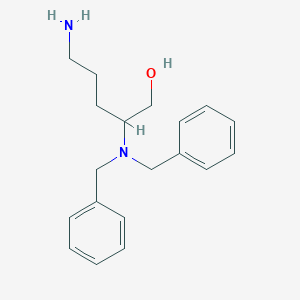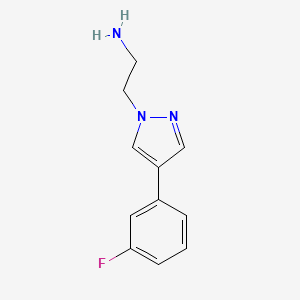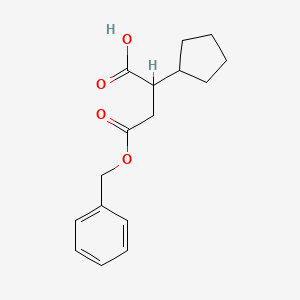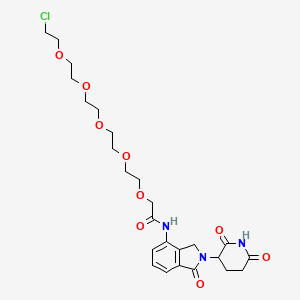
Lenalidomide-acetamido-O-PEG4-C2-Cl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-acetamido-O-PEG4-C2-Cl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers such as multiple myeloma and myelodysplastic syndromes . This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker, which improves its solubility and bioavailability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-acetamido-O-PEG4-C2-Cl typically involves the following steps:
Activation of Lenalidomide: Lenalidomide is first activated by reacting with an appropriate acylating agent to introduce an acetamido group.
PEGylation: The activated lenalidomide is then reacted with a PEG4 linker to form Lenalidomide-acetamido-O-PEG4.
Chlorination: Finally, the PEGylated compound is chlorinated to introduce the chlorine atom at the terminal position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for the controlled addition of reagents and monitoring of reaction conditions.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Lenalidomide-acetamido-O-PEG4-C2-Cl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further explored for their therapeutic potential .
科学研究应用
Lenalidomide-acetamido-O-PEG4-C2-Cl has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential in treating hematological cancers and other diseases.
Industry: Utilized in the development of new drug formulations and delivery systems.
作用机制
Lenalidomide-acetamido-O-PEG4-C2-Cl exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells . The compound also affects various signaling pathways, enhancing its therapeutic efficacy .
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory properties but with significant teratogenic effects.
Pomalidomide: Another derivative of thalidomide with similar therapeutic applications but different pharmacokinetic properties.
CC-122: A newer compound with a similar mechanism of action but distinct chemical structure.
Uniqueness
Lenalidomide-acetamido-O-PEG4-C2-Cl is unique due to its PEGylated structure, which enhances its solubility and bioavailability compared to other similar compounds. This modification potentially improves its therapeutic index and reduces side effects .
属性
分子式 |
C25H34ClN3O9 |
|---|---|
分子量 |
556.0 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C25H34ClN3O9/c26-6-7-34-8-9-35-10-11-36-12-13-37-14-15-38-17-23(31)27-20-3-1-2-18-19(20)16-29(25(18)33)21-4-5-22(30)28-24(21)32/h1-3,21H,4-17H2,(H,27,31)(H,28,30,32) |
InChI 键 |
GEKULAYLJNNUKF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCOCCOCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8R)-8-hydroxy-3,5,10-trioxatricyclo[6.2.1.02,6]undecane-4,9-dione](/img/structure/B14776264.png)

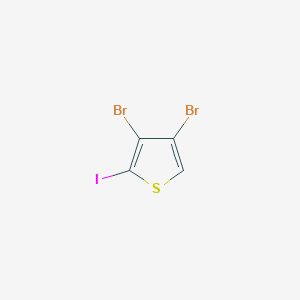
![Methyl 5-amino-4'-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14776297.png)
![7-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14776310.png)
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14776316.png)
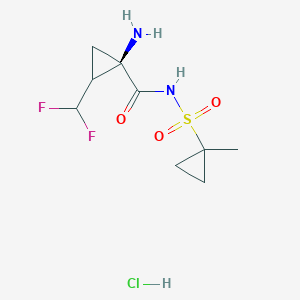


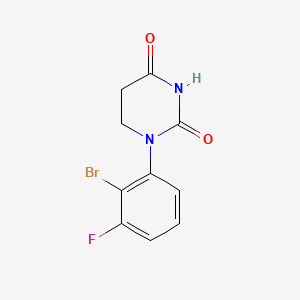
![1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine](/img/structure/B14776337.png)
